D-(-)-Lactic acid-13C-1

LC-MS/MS Quantitative metabolomics Isotopologue fragmentation

LC-MS/MS analysis of D-lactate requires matrix-matched internal standardization. Unlabeled D-lactate is indistinguishable from endogenous analyte; deuterated analogs exhibit chromatographic isotope shifts. D-(-)-Lactic acid-13C-1 (CAS 1224440-85-0) provides M+1 mass discrimination with retention time and ionization efficiency identical to native D-lactate. • ≥99 atom% 13C isotopic purity; ≥98% chiral purity • Zero retention time shift vs. unlabeled D-lactate • Certified R-configuration for enantiomer-specific tracking Global shipping with comprehensive CoA documentation.

Molecular Formula C3H6O3
Molecular Weight 91.07 g/mol
Cat. No. B12378420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-(-)-Lactic acid-13C-1
Molecular FormulaC3H6O3
Molecular Weight91.07 g/mol
Structural Identifiers
SMILESCC(C(=O)O)O
InChIInChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m1/s1/i2+1
InChIKeyJVTAAEKCZFNVCJ-GUVXASRRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-(-)-Lactic acid-13C-1 Overview


D-(-)-Lactic acid-13C-1 (CAS 1224440-85-0) is a carbon-13 labeled isotopologue of D-(-)-lactic acid, featuring a single 13C atom at the carboxyl carbon (C-1) position . This compound belongs to the class of stable isotope-labeled chiral carboxylic acids, specifically designed for applications requiring precise mass discrimination (M+1 mass shift) while preserving native stereochemistry (R-configuration) . Commercially available from major isotope suppliers at ≥99 atom% 13C isotopic purity and ≥98% chiral purity, D-(-)-Lactic acid-13C-1 serves dual roles as an internal standard for quantitative LC-MS/MS bioanalysis and as a metabolic tracer for tracking D-lactate-specific pathways in fermentation, microbial metabolism, and mammalian physiology . Unlike its unlabeled counterpart, the 13C-1 label enables unambiguous differentiation from endogenous D-lactate via mass spectrometry without altering the compound's biochemical recognition by D-lactate-specific enzymes such as D-lactate dehydrogenase (DLD) and ProDH .

Why D-(-)-Lactic acid-13C-1 Cannot Be Substituted


Generic substitution of D-(-)-Lactic acid-13C-1 with unlabeled D-lactate, L-lactic acid-13C-1, or deuterium-labeled analogs introduces distinct and quantifiable analytical failures that compromise experimental validity. Unlabeled D-lactate cannot be distinguished from endogenous D-lactate in biological matrices via mass spectrometry, rendering absolute quantification impossible without a stable isotope-labeled internal standard [1]. L-Lactic acid-13C-1, while isotopically labeled, exhibits fundamentally different metabolic kinetics: L-lactate is a primary substrate for mammalian lactate dehydrogenase (LDH) with rapid conversion to pyruvate (KM ≈ 0.5-1.0 mM for L-LDH), whereas D-lactate is metabolized via a separate D-lactate dehydrogenase (DLD) pathway with distinct tissue distribution and significantly slower clearance rates in humans (approximate elimination half-life of D-lactate: 20-40 min vs. L-lactate: 10-15 min) [2]. Deuterium (2H)-labeled D-lactate, while providing mass discrimination, suffers from well-documented chromatographic isotope effects where deuterated analytes elute earlier than their 13C-labeled or unlabeled counterparts on reversed-phase LC columns, introducing retention time shifts that compromise peak integration accuracy . Additionally, 13C labels provide superior stability against isotope scrambling and hydrogen-deuterium exchange artifacts that plague 2H-labeled compounds in aqueous biological systems [3]. For quantitative LC-MS/MS bioanalysis of D-lactate enantiomers in plasma, urine, or fermentation broths, only a 13C-labeled D-lactate isotopologue with preserved chirality can provide accurate matrix-matched internal standardization without introducing the systematic biases inherent to alternative labeling strategies or the alternative enantiomer.

Quantitative Evidence for D-(-)-Lactic acid-13C-1


13C-1 Label Position and MS/MS Fragmentation

In a systematic evaluation of lactate isotopologue fragmentation behavior under tandem mass spectrometry conditions, [1-13C]lactate exhibited fragmentation efficiency similar to unlabeled lactate, whereas alternative 13C-labeling positions produced substantially elevated fragmentation rates [1]. This position-dependent effect has direct consequences for quantitative accuracy when using multiple reaction monitoring (MRM) transitions. The [1-13C]lactate isotopologue maintains consistent MS/MS response relative to the unlabeled analyte across collision energy ranges, whereas [2,3-13C]lactate and [U-13C]lactate require position-specific calibration curves to correct for differential fragmentation behavior [2].

LC-MS/MS Quantitative metabolomics Isotopologue fragmentation

13C Labeling and Chromatographic Co-elution

13C-labeled internal standards co-elute with their unlabeled analytes on reversed-phase liquid chromatography columns, whereas deuterium (2H)-labeled analogs exhibit measurable retention time shifts that can compromise peak integration and quantification accuracy . This chromatographic fidelity is critical for compensating matrix effects in electrospray ionization LC-MS/MS, where co-elution of analyte and internal standard is required for accurate ion suppression correction. Industry best practices for regulated bioanalysis specify that stable isotope-labeled internal standards should exhibit retention times within 0.02 minutes of the analyte [1].

LC-MS bioanalysis Stable isotope internal standards Chromatographic isotope effects

Hyperpolarized 13C MRI Cardiac Imaging

In a comparative porcine cardiac metabolic imaging study, hyperpolarized [1-13C]lactate demonstrated comparable imaging performance to [1-13C]pyruvate while offering a critical safety advantage: lactate can be administered safely at higher intravenous doses than pyruvate in large animal models and humans [1]. The injected lactate signal-to-noise ratio (SNR) achieved 88 ± 4% of injected pyruvate SNR, and bicarbonate SNR (the metabolic product signal) reached 52 ± 19% of pyruvate-derived bicarbonate SNR [2]. The lower bicarbonate SNR with lactate reflects the additional enzyme-catalyzed conversion step (lactate → pyruvate → bicarbonate) rather than an inherent limitation of the tracer [3].

Hyperpolarized 13C MRI Cardiac metabolism Dynamic nuclear polarization

D-Enantiomer Specificity in Microbial D-Lactate Tracking

The D-enantiomer of lactic acid is metabolized via a distinct enzymatic pathway from L-lactate in mammals. In humans and rodents, L-lactate is rapidly converted to pyruvate by L-lactate dehydrogenase (LDH, KM ≈ 0.5-1.0 mM) expressed ubiquitously in most tissues. In contrast, D-lactate is metabolized by D-lactate dehydrogenase (DLD, also known as D-2-hydroxy acid dehydrogenase) which is primarily localized to liver and kidney mitochondria with lower overall activity [1]. This enantiomer specificity is exploited in hyperpolarized 13C NMR studies where D-[1-13C]alanine administration revealed D-amino acid oxidase (DAO) activity in rat kidney through detection of hyperpolarized lactate production, demonstrating the ability to track D-enantiomer-specific metabolic pathways in vivo [2].

Gut microbiome D-lactate acidosis Enantiomer-specific metabolism

Isotopic and Chiral Purity Validation

Commercial specifications for D-(-)-Lactic acid-13C-1 (Sigma-Aldrich Catalog No. 916838) guarantee isotopic purity ≥99 atom% 13C, assay purity ≥98% (CP), and chiral purity ≥98% . This triple-specification quality control profile is essential for applications requiring both isotopic discrimination and enantiomeric identity verification. The specified mass shift of M+1 corresponds precisely to the single 13C substitution at the C-1 carboxyl position, providing unambiguous mass spectrometric differentiation from endogenous D-lactate (M) without the mass spectral overlap complications that can occur with M+2, M+3, or uniformly labeled isotopologues .

Quality control Isotopic enrichment Chiral purity

Negligible Isotope Scrambling in Flux Studies

In metabolic flux analysis (13C-MFA) and tracer studies, 13C labels exhibit negligible isotope scrambling and hydrogen exchange artifacts compared to deuterium (2H) labels, which are susceptible to H/D exchange in aqueous biological systems and can undergo metabolic deuterium loss through enzyme-catalyzed reactions . This stability is particularly important for lactate tracers, which participate in rapid reversible exchange with pyruvate via LDH (or DLD). The 13C-1 carboxyl carbon of lactate is retained through pyruvate-lactate interconversion, whereas deuterium labels on the C-2 or C-3 positions may be lost via keto-enol tautomerization during LDH catalysis [1].

Metabolic flux analysis Isotope stability 13C-MFA

D-(-)-Lactic acid-13C-1 Application Scenarios


LC-MS/MS Bioanalysis for D-Lactic Acidosis

D-(-)-Lactic acid-13C-1 is the optimal internal standard for quantitative LC-MS/MS assays measuring D-lactate in human plasma, urine, or cerebrospinal fluid for clinical diagnosis of D-lactic acidosis. The 13C-1 label provides an M+1 mass shift for unambiguous differentiation from endogenous D-lactate, while the preserved D-configuration ensures identical chromatographic behavior and ionization efficiency as the target analyte. Unlike 2H-labeled alternatives, the 13C label eliminates retention time shifts that compromise matrix effect correction . The position-specific fragmentation efficiency of [1-13C]lactate matches unlabeled lactate, eliminating the need for complex position-dependent response factor calibration required for [U-13C]lactate or [2,3-13C]lactate internal standards [1].

Hyperpolarized 13C MRI for Cardiac and Tumor Imaging

For researchers developing hyperpolarized 13C MRI protocols in preclinical or clinical settings, D-(-)-Lactic acid-13C-1 (or its sodium salt formulation) provides a substrate alternative to [1-13C]pyruvate with demonstrated in vivo cardiac imaging capability. The compound achieves 88 ± 4% of pyruvate SNR for injected substrate detection and can be administered safely at higher intravenous doses than pyruvate, addressing dose-limiting toxicity constraints in large animal and human studies . While bicarbonate SNR is lower (52 ± 19% of pyruvate) due to the additional lactate → pyruvate → bicarbonate conversion step, the favorable safety profile makes lactate an attractive option for studies requiring higher substrate dosing or for specific investigations of lactate uptake and oxidation kinetics [1].

Gut Microbiome D-Lactate Tracing

For studies of D-lactate production by gut microbiota (Lactobacillus, Bifidobacterium species) or industrial fermentation processes, D-(-)-Lactic acid-13C-1 enables enantiomer-specific metabolic tracing without interference from the abundant endogenous L-lactate pool. The D-enantiomer is metabolized via D-lactate dehydrogenase (DLD) rather than the ubiquitous L-LDH pathway, providing a distinct metabolic tracking signal in mammalian host tissues . The 13C-1 label at the carboxyl position provides stable isotope enrichment that can be tracked via GC/MS, LC-MS, or 13C NMR without the isotope scrambling issues that affect deuterium-labeled tracers in aqueous fermentation media [1].

Chiral Purity Method and D-Lactate Dehydrogenase Assays

The combination of ≥99 atom% 13C isotopic purity with ≥98% chiral purity makes D-(-)-Lactic acid-13C-1 suitable for developing and validating chiral LC-MS methods for simultaneous D- and L-lactate quantification in complex biological matrices . The certified D-configuration ensures that the labeled tracer serves as a true internal standard for the D-enantiomer without cross-interference in the L-lactate channel. Additionally, the compound can be used as a substrate in D-lactate dehydrogenase (DLD) enzyme activity assays, where the 13C-1 label enables NMR-based kinetic measurements without the need for coupled enzymatic detection systems, leveraging the 13C NMR chemical shift differences between lactate and pyruvate [1].

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